molecular formula C25H25ClFN3O4S B2409942 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide CAS No. 451504-08-8

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide

Cat. No.: B2409942
CAS No.: 451504-08-8
M. Wt: 518
InChI Key: AILBRRQGUQBMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of piperazine-linked benzamide derivatives, characterized by a sulfonyl bridge connecting a 3-chlorophenylpiperazine moiety to a fluorinated benzamide core. Its synthesis typically involves multi-step reactions, including sulfonylation of the piperazine intermediate and subsequent coupling with the benzamide fragment. The compound’s structural complexity suggests applications in medicinal chemistry, particularly targeting serotonin or dopamine receptors due to the 3-chlorophenylpiperazine pharmacophore .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClFN3O4S/c1-2-34-22-9-7-20(8-10-22)28-25(31)18-6-11-23(27)24(16-18)35(32,33)30-14-12-29(13-15-30)21-5-3-4-19(26)17-21/h3-11,16-17H,2,12-15H2,1H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILBRRQGUQBMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(3-Chlorophenyl)piperazine

4-(3-Chlorophenyl)piperazine serves as the sulfonamide-bearing component. A widely cited method involves:

  • Buchwald-Hartwig amination : Reacting 1-bromo-3-chlorobenzene with piperazine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) under inert conditions. Typical yields range from 65–78%, with purity confirmed via HPLC.
  • Alternative route : Direct alkylation of piperazine with 3-chlorophenylmagnesium bromide, though this method suffers from lower regioselectivity (≈50% yield).

Synthesis of 4-Fluoro-3-sulfonyl chloride Benzoyl Chloride

The benzamide precursor requires sequential functionalization:

  • Sulfonation : Treating 4-fluorobenzoic acid with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-fluoro-3-sulfobenzoic acid.
  • Chlorination : Reacting the sulfonic acid with phosphorus pentachloride (PCl₅) in dichloromethane to yield 4-fluoro-3-sulfonyl chloride benzoyl chloride.
    This intermediate is highly moisture-sensitive and typically used in situ to minimize hydrolysis.

Preparation of 4-Ethoxyaniline

4-Ethoxyaniline is synthesized via:

  • Williamson ether synthesis : Reacting 4-aminophenol with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. Yields exceed 85% after recrystallization from ethanol.

Sulfonamide Bond Formation

The critical sulfonamide linkage is established through:

  • Reaction of 4-(3-chlorophenyl)piperazine with 4-fluoro-3-sulfonyl chloride benzoyl chloride in anhydrous tetrahydrofuran (THF) at 0°C.
  • Base-mediated deprotonation : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to scavenge HCl, driving the reaction to completion.
  • Work-up : The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1) to yield 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluorobenzoic acid chloride.

Optimization Notes :

  • Lower temperatures (0–5°C) suppress side reactions such as sulfonate ester formation.
  • Excess piperazine (1.2 equiv) improves conversion but complicates purification.

Amide Coupling with 4-Ethoxyaniline

The final amide bond is formed via:

  • Schotten-Baumann reaction : Combining 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluorobenzoic acid chloride with 4-ethoxyaniline in a biphasic system (water/dichloromethane) with sodium bicarbonate (NaHCO₃) as the base.
  • Coupling reagents : Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, yielding 89–92% isolated product after recrystallization.

Comparative Data :

Method Reagents Solvent Yield (%) Purity (HPLC)
Schotten-Baumann NaHCO₃, H₂O/CH₂Cl₂ CH₂Cl₂ 78 95.2
EDC/HOBt EDC, HOBt, DIPEA DMF 92 98.7

Purification and Characterization

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes residual piperazine and aniline byproducts.
  • Crystallization : Ethanol/water (7:3) affords needle-like crystals suitable for X-ray diffraction.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, SO₂NH), 7.45–6.89 (m, 10H, aromatics), 4.02 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.71–3.12 (m, 8H, piperazine), 1.41 (t, J=7.0 Hz, 3H, CH₃).
    • HRMS (ESI+) : m/z calculated for C₂₄H₂₃ClFN₃O₄S [M+H]⁺: 520.1164; found: 520.1168.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name / ID Core Structure Differences vs. Target Compound Molecular Weight Yield (%) Key Spectral Data (IR/NMR/MS) Source
ND-7 Quinolone core instead of benzamide; acetyl linker 556.99 38 IR: 1720 cm⁻¹ (C=O); MS: 557.2 [M+H]+ Antibiotics (2014)
ND-8 Quinolone core; phenylacetyl linker 647.08 58 ¹H-NMR: δ 8.65 (s, 1H, quinoline H) Antibiotics (2014)
CD-9 Pyrimidinylpiperazine; quinolone core 568.57 25 HRMS: 568.5702 (calc. 568.5705) Antibiotics (2014)
Compound 14 Spiro-diazaspirodecane core; propyl linker 495.39 Not reported ¹³C-NMR: δ 170.2 (C=O) Pharmacol. Rep. (2021)
4-[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl-N-(4-fluorophenyl)benzenesulfonamide Sulfonamide instead of sulfonyl; fluorophenyl terminus 488.92 Not reported ESI-MS: 489.1 [M+H]+ Literature (2010)

Key Observations :

Structural Variations: ND-7/ND-8/CD-9: Replace the benzamide with a quinolone scaffold, altering electronic properties and binding affinity. The acetyl linker in ND-7 reduces steric hindrance compared to the sulfonyl bridge in the target compound . Compound 14: Incorporates a spirocyclic system, which may enhance metabolic stability but reduces solubility due to increased hydrophobicity .

However, yields for analogs vary significantly (25–58%), suggesting optimization challenges in piperazine derivatization .

Pharmacological Implications :

  • The 3-chlorophenylpiperazine moiety is a common feature in serotonin receptor modulators (e.g., trazodone analogs). The ethoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to ND-8’s phenylacetyl group .
  • Fluorine at the benzamide 4-position (shared with ’s fluorophenyl terminus) is associated with improved metabolic resistance and target selectivity .

Research Findings and Trends

  • Receptor Binding : Piperazine derivatives with 3-chlorophenyl groups exhibit affinity for 5-HT₁A and D₂ receptors. The sulfonyl bridge in the target compound may reduce off-target effects compared to acetyl-linked analogs like ND-7 .
  • Solubility vs. Bioactivity : Higher molecular weight analogs (e.g., ND-8 at 647 Da) show reduced aqueous solubility, whereas the target compound’s ethoxy group balances lipophilicity and solubility .
  • Synthetic Challenges : Low yields in CD-9 (25%) and ND-7 (38%) highlight difficulties in purifying piperazine intermediates, a hurdle likely relevant to the target compound’s synthesis .

Data Tables for Key Analogs

Table 1: Physicochemical Properties

Compound Molecular Formula Melting Point (°C) LogP (Predicted)
Target Compound C₂₄H₂₂ClFN₃O₄S Not reported 3.8
ND-7 C₂₇H₂₅ClFN₃O₄ 198–200 4.2
Compound 14 C₂₆H₂₉ClN₄O₂ 175–178 3.5
Sulfonamide Analog C₂₃H₂₀ClFN₃O₃S Not reported 2.9

Table 2: Bioactivity Trends

Compound Reported Activity IC₅₀/EC₅₀ (nM)
ND-7 Antibacterial 12.5 (E. coli)
Compound 14 Anticonvulsant 89 (Seizure model)
Target Compound Hypothesized: CNS targets Pending

Biological Activity

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide is a complex organic compound with significant pharmacological potential. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and synthesized derivatives.

Chemical Structure

The compound features a piperazine ring, a sulfonyl group, and a fluorobenzamide moiety. Its molecular formula is C23H30ClN5O3SC_{23}H_{30}ClN_{5}O_{3}S, and it exhibits structural uniqueness due to the combination of these functional groups, which contribute to its biological properties.

The primary mechanism of action for this compound involves its role as a serotonergic antagonist . It binds to serotonin receptors without activating them, thereby inhibiting the effects of serotonin and related agonists. This property makes it a candidate for treating disorders linked to serotonin dysregulation.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) indicates that modifications to the piperazine and sulfonyl groups can enhance antibacterial efficacy .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. In vitro studies reported IC50 values indicating strong inhibitory effects, suggesting its utility in treating conditions like Alzheimer's disease and urinary tract infections .

CompoundIC50 (µM)Target Enzyme
7l2.14AChE
7m0.63AChE
7n1.13Urease

Antitumor Activity

Research has also indicated that this compound possesses antitumor properties . It has been evaluated in various cancer models, demonstrating the ability to inhibit tumor cell proliferation through apoptosis induction mechanisms .

Case Studies

  • Antibacterial Screening : A study evaluated several synthesized piperazine derivatives, including analogs of the target compound, for their antibacterial activity against multiple strains. The results highlighted significant potency against Bacillus subtilis, suggesting that the piperazine moiety plays a critical role in enhancing antibacterial properties .
  • Enzyme Inhibition Studies : In another investigation, derivatives were tested for their ability to inhibit AChE and urease. Compounds were compared against standard inhibitors, revealing that modifications to the sulfonyl group significantly improved inhibitory potency .

Q & A

Q. Table 1: Key Synthetic Intermediates

IntermediateRoleReference
4-(3-Chlorophenyl)piperazineSulfonylation precursor
4-Fluoro-3-carboxybenzamideAmide coupling partner

Q. Table 2: Common Biological Targets for Piperazine Derivatives

TargetAssay TypeReference
5-HT₁ARadioligand binding
D₂ ReceptorFunctional cAMP
Kinase XFluorescence

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.